1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
Description
1-{5-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone is a synthetic organic compound characterized by a pyrazole core substituted with a 2,4-dichlorophenoxyethyl group and an acetyl (ethanone) moiety. The pyrazole ring provides a heterocyclic framework, while the 2,4-dichlorophenoxyethyl substituent introduces aromatic and halogenated properties. The acetyl group enhances reactivity, particularly at the α-carbon, due to electron-withdrawing effects. This compound is of interest in agrochemical and pharmaceutical research, where halogenated phenoxy derivatives are often explored for their bioactivity, such as antimicrobial or herbicidal properties .
Structure
3D Structure
Properties
IUPAC Name |
1-[5-[1-(2,4-dichlorophenoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8(12-5-6-16-17(12)9(2)18)19-13-4-3-10(14)7-11(13)15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNJDKMIBYZXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the 2,4-dichlorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the pyrazole ring with 2,4-dichlorophenoxyethyl halides in the presence of a base such as potassium carbonate.
Attachment of the ethanone group: The final step involves the acylation of the substituted pyrazole with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Antagonist Activity
Recent studies have identified 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone as a potent antagonist of the type 2 lysophosphatidic acid receptor (LPA2). The introduction of the 2,4-dichlorophenoxy group significantly enhances its antagonist activity. In vitro assays demonstrated that this compound exhibits an Emax value of approximately 84% in blocking LPA-induced signaling pathways .
Table 1: Antagonist Activities of Related Compounds
| Compound | Emax (%) | IC50 (μM) |
|---|---|---|
| This compound | 84 | 3.0 |
| Compound 2 | 35 | N.E. |
| Compound 3 | 90 | 1.9 |
Note: N.E. = No effect observed.
Anti-inflammatory Properties
The compound's mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Building Block in Organic Synthesis
This compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions such as:
- Nucleophilic Substitution: The dichlorophenoxy group can undergo substitution reactions, allowing for the introduction of different nucleophiles.
- Friedel-Crafts Acylation: The ethanone moiety can be utilized in Friedel-Crafts reactions to produce substituted aromatic compounds.
Study on Structure–Activity Relationship (SAR)
A comprehensive SAR study evaluated the importance of different structural components of the compound for its biological activity. Modifications to the pyrazole ring and the chlorophenoxy substituent were systematically analyzed to determine their effects on antagonist potency against LPA receptors .
Potential Therapeutic Uses
Given its antagonist properties at LPA2 receptors and anti-inflammatory effects, there is potential for developing this compound into a therapeutic agent for conditions such as chronic pain and other inflammatory disorders. Further research is needed to explore its efficacy and safety in clinical settings.
Mechanism of Action
The mechanism of action of 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In biological systems, it can modulate signaling pathways by interacting with receptors, affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to its pyrazole ring, phenoxy group, or acetyl substituent. Below is a comparative analysis:
Key Findings
Halogenation Effects: The 2,4-dichlorophenoxy group increases molecular weight and lipophilicity (LogP) compared to non-halogenated analogues. This enhances bioavailability but may raise toxicity concerns .
α-Hydrogen Reactivity : The acetyl group’s α-hydrogen exhibits moderate acidity (pKa ~18–20), comparable to other alkyl ketones. Electron-withdrawing substituents (e.g., Cl) slightly increase acidity, facilitating nucleophilic reactions .
Bioactivity: Dichlorinated derivatives show superior herbicidal activity over mono-chlorinated or non-halogenated counterparts, likely due to stronger binding to plant enzyme targets .
Biological Activity
The compound 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone, also known by its CAS number 321385-71-1, is a pyrazole derivative with potential applications in agricultural and medicinal chemistry. Its biological activity is of significant interest due to its structural characteristics and the presence of the 2,4-dichlorophenoxyethyl moiety, which is known for its herbicidal properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, potential toxicity, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C13H12Cl2N2O2
- Molecular Weight : 299.16 g/mol
- Purity : >90%
The structure of the compound features a pyrazole ring substituted with a dichlorophenoxyethyl group, which contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. In studies, it demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
The results indicate that the compound possesses a broad-spectrum antimicrobial activity, making it a candidate for further development in agricultural applications as a pesticide or fungicide .
Antioxidant Activity
The antioxidant potential of the compound has been assessed through various assays that measure its ability to scavenge free radicals. The findings suggest that it exhibits moderate antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in biological systems.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results highlight the compound's potential in therapeutic applications where oxidative stress is a concern .
Cytotoxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to evaluate its cytotoxic effects. In vitro studies have shown varying degrees of cytotoxicity against different cell lines. For instance:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
| HepG2 | 40 |
These values indicate that while the compound exhibits biological activity, careful consideration must be given to its safety profile before therapeutic use .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound. For example:
- A study published in International Journal of Biology and Chemistry evaluated various derivatives for their immunostimulatory effects and found that modifications to the pyrazole structure significantly influenced their biological activities .
- Another research effort highlighted the synthesis of related compounds and their subsequent testing against various pathogens, reinforcing the notion that structural variations can lead to enhanced bioactivity .
Q & A
Basic: What are the established synthetic routes for 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone?
Answer:
The compound can be synthesized via a multi-step process involving:
- Step 1: Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcones) under reflux in ethanol or acetic acid .
- Step 2: Functionalization at the pyrazole 5-position via nucleophilic substitution with 2,4-dichlorophenoxy ethyl groups. Reaction conditions (e.g., base catalysis, solvent polarity) must be optimized to avoid competing side reactions .
- Step 3: Acetylation of the pyrazole nitrogen using acetyl chloride or acetic anhydride in anhydrous conditions .
Key Considerations: Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize by-products.
Basic: How is the compound structurally characterized in academic research?
Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and intermolecular interactions . Example parameters: Monoclinic space group , , with mean bond lengths of 1.48–1.52 Å .
- Spectroscopy:
- NMR: and NMR confirm substituent positions (e.g., 2,4-dichlorophenoxy ethyl protons at δ 4.2–4.5 ppm) .
- IR: Stretching vibrations for ketone (C=O, ~1700 cm) and pyrazole (C=N, ~1600 cm) .
Advanced: How do crystallographic data resolve contradictions in stereochemical assignments?
Answer:
Discrepancies in dihedral angles or substituent orientations (e.g., 2,4-dichlorophenoxy group orientation) arise from:
- Dynamic disorder: Use low-temperature (100 K) crystallography to reduce thermal motion artifacts .
- Twinning: Employ SHELXD for structure solution and PLATON to validate twinning ratios .
- Validation Tools: The R-factor (), wR, and goodness-of-fit () ensure data reliability .
Advanced: What methodological challenges arise in evaluating its bioactivity?
Answer:
- Selectivity: The compound’s dichlorophenoxy group may interact non-specifically with off-target receptors. Use competitive binding assays (e.g., σR vs. σR) with radiolabeled ligands to quantify affinity .
- Metabolic Stability: Test in vitro liver microsomes (e.g., human CYP450 isoforms) to assess oxidation susceptibility at the ethanone or pyrazole moieties .
- Dose Optimization: In neuropathic pain models, ED values require adjustments for bioavailability differences between in vitro and in vivo systems .
Basic: What analytical techniques validate purity and stability?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phase: Acetonitrile/water (70:30) at 1 mL/min .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >200°C for similar pyrazoles) .
- Stability Studies: Store at –20°C in amber vials to prevent photodegradation of the dichlorophenoxy group .
Advanced: How can computational modeling guide its structural optimization?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., σ receptors). Focus on hydrophobic interactions with the dichlorophenoxy group .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., electron-withdrawing Cl substituents on pyrazole reactivity) .
- ADMET Prediction: Tools like SwissADME predict logP (~3.5) and blood-brain barrier penetration .
Basic: What safety protocols are critical during synthesis?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with chlorinated intermediates .
- Ventilation: Use fume hoods when handling volatile solvents (e.g., acetic acid) or toxic gases (e.g., HCl by-products) .
- Waste Disposal: Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced: How do substituent variations impact biological activity?
Answer:
- SAR Studies: Replace 2,4-dichlorophenoxy with 4-methoxyphenyl to assess electron-donating effects on receptor binding. Such modifications reduce σR affinity by 60% .
- Pyrazole Ring Modifications: Introducing methyl groups at the 3-position enhances metabolic stability but reduces solubility .
Basic: What are its potential pharmacological applications?
Answer:
- Neuropathic Pain: Acts as a σ receptor antagonist (IC ~10 nM) in capsaicin-induced pain models .
- Antimicrobial Activity: Pyrazole derivatives show moderate antifungal activity (e.g., against Candida albicans, MIC ~25 µg/mL) .
Advanced: How are reaction yields optimized in large-scale synthesis?
Answer:
- Catalyst Screening: Test piperidine vs. triethylamine for Claisen-Schmidt condensation efficiency. Piperidine increases yields by 15% .
- Solvent Effects: Replace ethanol with DMF to enhance solubility of dichlorophenoxy intermediates, reducing reaction time from 24 to 8 hours .
- Microwave-Assisted Synthesis: Achieve 85% yield in 2 hours vs. 65% yield in 6 hours under conventional reflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
